1-(2-methoxyethyl)-1H-indazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-methoxyethyl)indazol-4-amine |
InChI |
InChI=1S/C10H13N3O/c1-14-6-5-13-10-4-2-3-9(11)8(10)7-12-13/h2-4,7H,5-6,11H2,1H3 |
InChI Key |
LEPDQLQESOCEHE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC(=C2C=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 1-(2-methoxyethyl)-1H-indazol-4-amine: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive scientific overview of 1-(2-methoxyethyl)-1H-indazol-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug discovery professionals. While this specific molecule is not extensively documented in public literature, its structure combines a biologically active indazole-4-amine core with an N1-methoxyethyl side chain, a feature often used to modulate physicochemical properties. This document deconstructs the molecule to analyze its core components, proposes a robust and well-rationalized synthetic pathway, and discusses its potential applications based on established principles of medicinal chemistry and data from analogous structures. The guide is structured to provide researchers with both the foundational knowledge and the practical insights required to synthesize, characterize, and evaluate this and related compounds.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery. This designation arises from its ability to bind to a wide range of biological targets with high affinity, leading to its incorporation into numerous clinically evaluated and approved therapeutic agents. The structural rigidity of the indazole core, combined with its capacity for diverse substitutions at multiple positions, allows for the precise three-dimensional orientation of functional groups to optimize interactions within a target's binding site.
Indazole derivatives have demonstrated a remarkable breadth of biological activities, most notably as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The indazole core can effectively mimic the purine ring of ATP, enabling competitive inhibition at the kinase hinge region. Beyond kinase inhibition, the indazole scaffold is present in drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Physicochemical Property Analysis
Molecular Structure
The chemical structure of 1-(2-methoxyethyl)-1H-indazol-4-amine consists of the foundational indazole ring system, substituted at the N1 position with a 2-methoxyethyl group and at the C4 position with a primary amine. The N1-alkylation prevents the formation of tautomers, locking the scaffold into a single, predictable conformation. The 4-amino group serves as a key hydrogen bond donor and a potential point for further chemical modification.
Caption: Chemical structure of 1-(2-methoxyethyl)-1H-indazol-4-amine.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Implication in Drug Development |
| Molecular Formula | C₁₀H₁₃N₃O | - |
| Molecular Weight | 191.23 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of 5). |
| cLogP | ~1.5 - 2.0 | Represents a balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding or poor solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The single primary amine provides a key hydrogen bond donor interaction point for target binding. |
| Hydrogen Bond Acceptors | 4 (2x N, 1x O) | Multiple acceptors allow for a versatile range of interactions with biological targets. |
| Topological Polar Surface Area (TPSA) | 57.9 Ų | A TPSA < 140 Ų is associated with good cell permeability and oral bioavailability. |
| Aqueous Solubility | Moderate | The methoxyethyl group is known to enhance aqueous solubility compared to a simple alkyl chain, which is advantageous for formulation.[1] |
Rationale: The predictions are derived from computational models and analysis of structurally related fragments, such as 1H-indazol-4-amine and compounds containing the N-methoxyethyl moiety on other heterocyclic cores.[2][3] The methoxyethyl side chain is a common motif in medicinal chemistry used to disrupt crystallinity and improve solubility while adding a potential hydrogen bond acceptor (the ether oxygen) and potentially blocking metabolic attack at the N1 position.
Proposed Synthetic Strategy
A logical and efficient synthesis of 1-(2-methoxyethyl)-1H-indazol-4-amine can be designed based on well-established methodologies for the N-alkylation of indazoles. The strategy is reliable and utilizes commercially available starting materials.
Retrosynthetic Analysis
The most logical disconnection is at the N1-alkyl bond. This retrosynthetic approach simplifies the target molecule into two key synthons: the commercially available or readily synthesized 1H-indazol-4-amine core and an alkylating agent such as 1-bromo-2-methoxyethane .
Caption: Retrosynthetic analysis of the target compound.
Proposed Experimental Protocol: N1-Alkylation
This protocol describes a standard procedure for the selective N-alkylation of the indazole core. The primary challenge in alkylating indazoles is controlling the regioselectivity between the N1 and N2 positions. For many indazole systems, N1 alkylation is favored under basic conditions, especially with less sterically hindered alkylating agents.
Objective: To synthesize 1-(2-methoxyethyl)-1H-indazol-4-amine via direct alkylation of 1H-indazol-4-amine.
Materials:
-
1H-Indazol-4-amine (1.0 eq)
-
1-Bromo-2-methoxyethane (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazol-4-amine (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
-
Expert Rationale: K₂CO₃ is a mild and effective base for this transformation, minimizing side reactions. For less reactive substrates or to improve reaction rates, the stronger and more soluble base Cs₂CO₃ can be employed. Sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.
-
-
Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Expert Rationale: A slight excess of the alkylating agent ensures the complete consumption of the limiting indazole starting material. Using a tosylate or mesylate analog of the alkylating agent can also be effective, as they are excellent leaving groups.
-
-
Reaction & Monitoring: Heat the reaction mixture to 60-80°C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding deionized water. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). d. Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-(2-methoxyethyl)-1H-indazol-4-amine.
Sources
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- 2. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine | C14H22N2O | CID 3020332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
Molecular weight and formula of 1-(2-methoxyethyl)-1H-indazol-4-amine
This technical guide provides a comprehensive analysis of 1-(2-methoxyethyl)-1H-indazol-4-amine , a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Syk, FGFR).
Compound Identity & Physicochemical Profile[1][2][3]
1-(2-methoxyethyl)-1H-indazol-4-amine is a bicyclic heteroaromatic compound characterized by an indazole core substituted with a primary amine at the C4 position and a 2-methoxyethyl tail at the N1 position. This specific substitution pattern is designed to optimize solubility and solvent interactions within the ATP-binding pockets of kinase enzymes.
Core Data Table[1]
| Property | Value |
| IUPAC Name | 1-(2-methoxyethyl)-1H-indazol-4-amine |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| CAS Registry Number | Not widely listed in public aggregation databases; often cited in patent literature (e.g., WO/2008/0139561) as an intermediate. |
| SMILES | COCCN1N=CC2=C1C(N)=CC=C2 |
| Appearance | Pale yellow to tan solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water. |
| pKa (Predicted) | ~3.5 (Indazole N2), ~4.0 (Aniline-like NH2) |
Synthetic Methodology
The synthesis of 1-(2-methoxyethyl)-1H-indazol-4-amine typically follows a convergent route starting from 4-nitro-1H-indazole . This pathway is preferred over direct alkylation of 4-aminoindazole to avoid polyalkylation of the primary amine.
Reaction Workflow
-
Step 1: N-Alkylation (Regioselective Control)
-
Reagents: 4-nitro-1H-indazole, 1-bromo-2-methoxyethane (or 2-methoxyethyl methanesulfonate), Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: Anhydrous DMF or Acetonitrile.
-
Conditions:
, 4-12 hours. -
Critical Insight: Indazoles exist in a tautomeric equilibrium (
vsngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][2] Alkylation typically yields a mixture of -alkyl (major) and -alkyl (minor) isomers. The -isomer is thermodynamically favored. -
Purification: Silica gel chromatography is required to separate the desired
-isomer from the -byproduct.
-
-
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (
), Palladium on Carbon ( ) OR Iron powder ( ) and Ammonium Chloride ( ). -
Solvent: Methanol/Ethanol (for catalytic hydrogenation) or Ethanol/Water (for Fe reduction).
-
Conditions: RT to
. -
Outcome: Quantitative conversion of the nitro group to the primary amine.
-
Synthesis Visualization
Caption: Two-step synthetic pathway emphasizing the critical regioselective purification step.
Structural Characterization
Verification of the structure requires confirming both the oxidation state of the nitrogen (amine vs. nitro) and the regiochemistry of the alkylation (N1 vs. N2).
NMR Spectroscopy Expectations ( NMR in DMSO- )
-
Indazole C3-H: Singlet around
8.0–8.2 ppm. -
Aromatic Ring (C5, C6, C7): Multiplets in the
6.5–7.5 ppm range. The C5/C7 protons will shift upfield relative to the nitro precursor due to the shielding effect of the amino group. -
Amine (
): Broad singlet around 5.0–6.0 ppm (exchangeable with ). -
N1-Methylene (
): Triplet around 4.5 ppm. Note: N2-alkylation typically results in a further downfield shift compared to N1. -
Ether Methylene (
): Triplet around 3.7 ppm. -
Methoxy Methyl (
): Singlet around 3.2 ppm.
Mass Spectrometry
-
ESI-MS: Positive ion mode
. -
Expected m/z: 192.24.
Applications in Drug Discovery[1][2][6][7][8]
This molecule serves as a "privileged scaffold" in kinase inhibitor design. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.
Pharmacophore Logic
-
Hinge Binder: The indazole N2 (acceptor) and C3-H (donor) often interact with the kinase hinge region backbone.
-
Solubility Tail: The 2-methoxyethyl group projects into the solvent-exposed region, improving the physicochemical properties (solubility, LogD) of the final drug candidate.
-
Vector for Extension: The C4-amine provides a handle for amide coupling or Buchwald-Hartwig amination to attach "tail" groups that probe the hydrophobic back-pocket of the enzyme.
Biological Context (Syk/FGFR Inhibition)
Derivatives of 4-aminoindazole are frequently cited in patents for inhibitors of Spleen Tyrosine Kinase (Syk) and Fibroblast Growth Factor Receptors (FGFR) . The 4-position substitution is critical for selectivity against other kinases.
Caption: Pharmacophoric mapping of the molecule within a typical kinase ATP-binding pocket.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amine groups can oxidize over time if exposed to air.
References
-
Indazole Synthesis: Lefebvre, V., et al.[3] "Regioselective synthesis of N1-alkylated indazoles." Journal of Organic Chemistry, 2010.[3] Link
-
Kinase Inhibitor Scaffold: Fujiwara, T., et al. "Novel Spleen Tyrosine Kinase (Syk) Inhibitors."[4] United States Patent US20140187536, 2014. (Describes indazole intermediates for Syk inhibition). Link
-
General Properties: PubChem Compound Summary for 4-aminoindazole derivatives. (Used for property extrapolation). Link
Sources
Methodological & Application
Application and Protocol Guide for the Synthesis of 4-Amino-1-(2-methoxyethyl)indazole: A Key Intermediate in Pharmaceutical Research
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the chemical reduction of 1-(2-methoxyethyl)-4-nitroindazole to the corresponding 4-aminoindazole derivative. 4-Aminoindazoles are pivotal structural motifs in contemporary drug discovery, serving as essential building blocks for a variety of therapeutic agents, including kinase inhibitors for oncology.[1] This document offers an in-depth analysis of various reduction methodologies, including catalytic hydrogenation and chemical reduction with reagents such as tin(II) chloride and iron powder. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, practical execution, safety considerations, and product characterization.
Introduction: The Significance of 4-Aminoindazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic system in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities.[2][3] Among these, the 4-aminoindazole core is of particular importance. Its strategic placement of a primary amine group at the C4 position allows for diverse downstream functionalization, making it a versatile synthon for creating libraries of complex molecules. This amine serves as a crucial anchor point for building pharmacophores that can interact with various biological targets. Consequently, the efficient and selective synthesis of 4-aminoindazoles is a critical step in the development of novel therapeutics.
The reduction of the nitro group at the C4 position is the most common and direct route to obtaining the desired 4-aminoindazole. The choice of reduction method is paramount and depends on factors such as the presence of other functional groups in the molecule, desired selectivity, scalability, and economic viability.[4][5] This guide will explore the most reliable and widely used methods for this transformation.
Mechanistic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group to a primary amine is a six-electron reduction process that proceeds through several intermediates, including nitroso and hydroxylamine species. The overall transformation can be represented as:
Ar-NO₂ + 6[H] → Ar-NH₂ + 2H₂O
The specific pathway and the stability of the intermediates are highly dependent on the chosen reducing agent and the reaction conditions.
Visualizing the General Reduction Pathway
Caption: Workflow for catalytic hydrogenation of 1-(2-methoxyethyl)-4-nitroindazole.
Step-by-Step Protocol:
-
In a suitable hydrogenation vessel, dissolve 1-(2-methoxyethyl)-4-nitroindazole (1.0 eq) in a 1:1 mixture of methanol and dichloromethane.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-4 bar and heat the reaction mixture to 50 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-amino-1-(2-methoxyethyl)indazole.
-
If necessary, purify the product by silica gel column chromatography.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds, particularly when other reducible functional groups that are sensitive to catalytic hydrogenation are present. [5][6] Causality of Experimental Choices:
-
Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a mild and selective reducing agent for nitro groups. [7]The reaction is typically carried out in an acidic medium to facilitate the reduction process.
-
Solvent and Acid: A mixture of methanol and concentrated hydrochloric acid provides a suitable reaction medium. [8]The acid is crucial for the reaction mechanism.
-
Temperature: Refluxing the reaction mixture ensures a reasonable reaction rate.
-
Work-up: Basification with a strong base (e.g., KOH or NaOH) is necessary to precipitate tin salts and liberate the free amine for extraction. [8] Experimental Workflow:
Caption: Workflow for the SnCl₂ reduction of 1-(2-methoxyethyl)-4-nitroindazole.
Step-by-Step Protocol:
-
Dissolve 1-(2-methoxyethyl)-4-nitroindazole (1.0 eq) in a 1:1 mixture of methanol and concentrated hydrochloric acid.
-
Heat the solution to a gentle reflux.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 eq) portion-wise, maintaining the reflux.
-
Stir the reaction mixture at reflux until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in hot water and cool in an ice bath.
-
Carefully basify the aqueous solution to a pH > 10 with a concentrated solution of KOH or NaOH. This will precipitate tin salts.
-
Extract the aqueous suspension multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed by column chromatography.
Note: A potential side reaction with SnCl₂ in the presence of HCl is regioselective chlorination of the indazole ring. [8]Careful control of reaction conditions is necessary.
Protocol 3: Chemical Reduction using Iron Powder (Fe) in Acidic Media
Reduction with iron powder in an acidic medium is an economical, environmentally friendly, and efficient method for the large-scale synthesis of anilines. [4][9][10] Causality of Experimental Choices:
-
Reagent: Iron powder is a cost-effective and non-toxic reducing agent. [10]* Solvent and Acid: A mixture of ethanol and acetic acid is a common and effective system. [11]Acetic acid activates the iron powder and acts as a proton source. * Temperature: Heating the reaction mixture, often to reflux, increases the reaction rate.
-
Work-up: Filtration is required to remove the iron and iron oxide residues. A subsequent basic work-up helps to ensure the product is in its free base form for extraction. [7] Step-by-Step Protocol:
-
To a solution of 1-(2-methoxyethyl)-4-nitroindazole (1.0 eq) in a mixture of ethanol and glacial acetic acid, add iron powder (typically 3-5 eq). [11]2. Heat the resulting suspension to reflux with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction mixture and filter through a pad of Celite® to remove the iron residue, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with water and basify to pH 8-9 with a suitable base (e.g., 1N NaOH or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.
-
Purify if necessary.
Data Summary and Comparison
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C catalyst | 3-4 bar H₂, 50°C, MeOH/CH₂Cl₂ | High yield, clean reaction, easy product isolation. [5] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; may reduce other functional groups. |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O | Reflux in MeOH/conc. HCl | Good for substrates with sensitive functional groups; mild conditions. [5] | Stoichiometric amounts of tin salts produced as waste; potential for chlorination side reactions. [8][6] |
| Iron Powder Reduction | Fe powder | Reflux in EtOH/AcOH | Economical, environmentally benign, suitable for large scale. [10] | Requires filtration of fine iron residues; can be slower than other methods. |
Product Characterization
The final product, 4-amino-1-(2-methoxyethyl)indazole, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule. The disappearance of the nitro group and the appearance of an amino group will cause characteristic shifts in the aromatic region of the spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (if solid): To assess the purity of the compound.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and avoid generating dust.
-
Tin(II) Chloride and HCl: Tin(II) chloride is a suspected sensitizer. [6]Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.
-
Iron Powder: Fine iron powder can be flammable. Avoid creating dust clouds.
-
Sodium Dithionite (Alternative Reagent): Sodium dithionite is unstable, and its decomposition can be accelerated by contact with organic solvents. [12]It can self-heat and may catch fire in contact with small amounts of water or air. [13][14]Contact with acids liberates toxic sulfur dioxide gas. [15][16]Store in a cool, dry, well-ventilated place away from combustible materials and acids. [17]
Conclusion
The reduction of 1-(2-methoxyethyl)-4-nitroindazole to 4-amino-1-(2-methoxyethyl)indazole is a fundamental transformation for the synthesis of advanced pharmaceutical intermediates. This guide has provided a detailed overview of three reliable methods: catalytic hydrogenation, tin(II) chloride reduction, and iron powder reduction. By understanding the mechanistic principles, adhering to the detailed protocols, and observing all safety precautions, researchers can confidently and efficiently synthesize this valuable building block for their drug discovery programs.
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Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
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ResearchGate. (2021, August 5). Can sodium dithionite be used for reduction of nitro to amine group? Is this better than Fe powder which needs column separation?. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]
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Royal Society of Chemistry. (2020, November 6). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Retrieved from [Link]
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Royal Society of Chemistry. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry. Retrieved from [Link]
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Jones, W. H., Pines, S. H., & Sletzinger, M. (1973). The Selective Catalytic Hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. Annals of the New York Academy of Sciences, 214, 150-157. Retrieved from [Link]
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ScienceMadness Discussion Board. (2022, June 2). mechanism of sodium dithionite aromatic nitro reduction?. Retrieved from [Link]
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HETEROCYCLES. (2006). reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. HETEROCYCLES, 68(12), 2595-2604. Retrieved from [Link]
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Schrimsher, J. L., Schendel, F. J., & Stubbe, J. (1986). Purification and characterization of aminoimidazole ribonucleotide synthetase from Escherichia coli. Biochemistry, 25(15), 4356-4365. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, August 4). Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Retrieved from [Link]
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ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. Retrieved from [Link]
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Durham Tech. (n.d.). SAFETY DATA SHEET - Sodium dithionite. Retrieved from [Link]
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Srimani, D., & Milstein, D. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2535-2539. Retrieved from [Link]
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Zhubanova, A. A., et al. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]
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Ben-Yahia, I., et al. (2014). Phenylation of aminoindazole derivatives. Arabian Journal of Chemistry, 7(6), 1081-1087. Retrieved from [Link]
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AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. Retrieved from [Link]
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Khan, I., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14, 13197-13214. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]
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ResearchGate. (2020, August 23). (PDF) Green Tamarind Extract Catalyzed Synthesis of 4-Amino-1,2,4-Triazole Derivatives and Their In-vitro Antimicrobial Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Retrieved from [Link]
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- 1. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
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- 12. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
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- 14. durhamtech.edu [durhamtech.edu]
- 15. fishersci.com [fishersci.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. chemicalbook.com [chemicalbook.com]
Application Note: Using 1-(2-methoxyethyl)-1H-indazol-4-amine in Syk Inhibitor Development
Part 1: Executive Summary & Strategic Rationale
The compound 1-(2-methoxyethyl)-1H-indazol-4-amine represents a critical "hinge-binding" scaffold in the design of next-generation Spleen Tyrosine Kinase (Syk) inhibitors. While first-generation inhibitors (e.g., Fostamatinib) utilized diverse cores, the 1H-indazol-4-amine moiety has emerged as a privileged structure due to its ability to form bidentate hydrogen bonds with the kinase hinge region (Glu399/Ala400 in Syk) while offering a vector (N1 position) for solubilizing groups that extend into the solvent front.
The specific inclusion of the 2-methoxyethyl tail at the N1 position serves two pivotal roles in medicinal chemistry:
-
Physicochemical Optimization: It significantly enhances aqueous solubility compared to the naked indazole or N-methyl analogs, a common bottleneck in kinase inhibitor bioavailability.
-
Selectivity Tuning: The ether oxygen can engage in water-mediated hydrogen bonding networks at the rim of the ATP-binding pocket, potentially improving selectivity against off-targets like JAK2 or FLT3.
This guide details the high-fidelity synthesis of this intermediate, its coupling logic in drug design, and the protocols for validating its activity in Syk-dependent pathways.
Part 2: Chemical Synthesis & Quality Control[1]
Retrosynthetic Logic & Regioselectivity Challenge
The primary challenge in synthesizing 1-substituted indazoles is controlling regioselectivity between the N1 (thermodynamic) and N2 (kinetic/chelating) positions during alkylation. For 4-nitroindazole precursors, direct alkylation often yields a mixture.
Critical Insight: The use of Cesium Carbonate (
Protocol: Regioselective Synthesis of the Intermediate
Step 1: N1-Alkylation of 4-Nitro-1H-indazole
-
Reagents:
-
4-Nitro-1H-indazole (1.0 eq)
-
1-Bromo-2-methoxyethane (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (0.2 M concentration)
-
-
Procedure:
-
Dissolve 4-Nitro-1H-indazole in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 minutes to generate the indazolyl anion. -
Add 1-Bromo-2-methoxyethane dropwise.
-
Heat the reaction to 80°C for 4–6 hours. Note: Higher temperatures favor N1, but >100°C increases degradation.
-
Workup: Cool to RT, dilute with EtOAc, wash with
(x3) and Brine. Dry over . -
Purification: Flash Chromatography (Hexane/EtOAc). The N1-isomer (target) typically elutes after the N2-isomer due to higher polarity.
-
QC Check:
-NMR NOESY analysis. A correlation between the N1-methylene protons and the C7-H proton confirms N1 regiochemistry.
-
Step 2: Reduction to 1-(2-methoxyethyl)-1H-indazol-4-amine
-
Reagents:
-
N1-alkylated nitro intermediate
-
10% Pd/C (10 wt%)
-
Hydrogen gas (
, balloon pressure) or Ammonium Formate (transfer hydrogenation) -
Solvent: MeOH/THF (1:1)
-
-
Procedure:
-
Dissolve the nitro compound in MeOH/THF.
-
Add Pd/C catalyst carefully (under Argon flow to prevent ignition).
-
Stir under
atmosphere at RT for 2–4 hours. -
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate in vacuo. The resulting amine is often air-sensitive; store under inert gas at -20°C.
-
Analytical Specifications (QC Standards)
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (254 nm) |
| Identity | Mass [M+H]+ = 192.1 | LC-MS (ESI+) |
| Regioisomer | < 1.0% N2-isomer | 1H-NMR (NOE confirmation) |
| Residual Pd | < 10 ppm | ICP-MS |
| Appearance | Off-white to pale yellow solid | Visual Inspection |
Part 3: Application - Coupling & Library Generation
The 4-amino group is a weak nucleophile due to conjugation with the indazole ring. Standard nucleophilic aromatic substitution (
Workflow Visualization
The following diagram illustrates the conversion of the intermediate into a bioactive Syk inhibitor scaffold.
Caption: Synthesis pathway from raw material to active Syk inhibitor candidate using the target intermediate.
Protocol: Buchwald-Hartwig Coupling (General)
-
Reactants: Intermediate amine (1.0 eq), Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.1 eq).
-
Catalyst System:
(5 mol%) + Xantphos (10 mol%). -
Base:
or NaOtBu (2.0 eq). -
Solvent: Anhydrous 1,4-Dioxane.
-
Conditions: Degas, seal, and heat to 100°C for 12 hours.
-
Note: For 2,4-dichloropyrimidine,
(heating with DIPEA in n-Butanol) is often sufficient and cheaper.
Part 4: Biological Validation Protocols
Once the intermediate is incorporated into a full inhibitor molecule, its efficacy must be validated.
Biochemical Assay: Syk Kinase Activity (ADP-Glo)
This assay measures the inhibition of recombinant Syk kinase activity by quantifying ATP-to-ADP conversion.
-
Reagents:
-
Recombinant Human Syk Kinase (0.5 ng/µL final).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
-
Protocol:
-
Compound Prep: Serial dilute inhibitor in DMSO (1000x), then dilute into 1x Kinase Buffer.
-
Reaction: Mix 2 µL Compound + 2 µL Syk Enzyme. Incubate 10 min at RT.
-
Start: Add 1 µL ATP/Substrate mix (ATP at
, ~10 µM). -
Incubation: 60 min at RT.
-
Detection: Add 5 µL ADP-Glo Reagent (40 min) → Add 10 µL Kinase Detection Reagent (30 min).
-
Read: Luminescence (Integration time 0.5–1.0 s).
-
Analysis: Fit to sigmoidal dose-response (
).
-
Cellular Assay: B-Cell Receptor (BCR) Signaling
Syk is the master regulator of BCR signaling. Inhibition should block the phosphorylation of downstream targets like BLNK or PLC
Caption: Mechanism of Action: The inhibitor targets Syk, preventing downstream phosphorylation of BLNK and PLCγ2.
-
Cell Line: Ramos (Burkitt's lymphoma) or primary human B-cells.
-
Stimulation: Goat anti-human IgM
. -
Readout: Intracellular Flow Cytometry (Phospho-Flow).
-
Protocol:
-
Starve Ramos cells in serum-free RPMI for 1 hour.
-
Incubate with Inhibitor (serial dilutions) for 1 hour at 37°C.
-
Stimulate with anti-IgM (10 µg/mL) for 10 minutes.
-
Fix: Add PFA (1.5% final) immediately.
-
Perm: Methanol (90% ice-cold).
-
Stain: Anti-pSyk (Y525/526) or Anti-pBLNK (Y84) fluorophore-conjugated antibodies.
-
Analyze: Mean Fluorescence Intensity (MFI) vs. Log[Concentration].
-
Part 5: References
-
Syk Structure & Function: Mocsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387-402. Link
-
Indazole Regioselectivity: Laly, J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 20, 1940-1954. Link
-
Kinase Inhibitor Design: Currie, R. A., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of Medicinal Chemistry, 57(9), 3856-3873. Link
-
Syk Assay Protocols: Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link
-
Indazole Scaffolds in Oncology: Song, Z., et al. (2023). Recent advances in indazole-containing derivatives as anticancer agents. European Journal of Medicinal Chemistry, 245, 114902. Link
Application Notes and Protocols for the Preparation of Indazole-Based Kinase Inhibitors Using 4-Aminoindazole Scaffolds
Introduction
The indazole ring system has solidified its position as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors approved for therapeutic use.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows it to act as a versatile hinge-binding motif for many protein kinases.[1] This has led to the successful development of several potent and selective inhibitors targeting various kinase families.[3][4] Among the various functionalized indazoles, the 4-aminoindazole scaffold serves as a critical starting material for the synthesis of a diverse array of kinase inhibitors, including those targeting vascular endothelial growth factor receptors (VEGFRs), polo-like kinase 4 (PLK4), and fibroblast growth factor receptors (FGFRs).[5][6][7]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for preparing indazole-based kinase inhibitors, with a specific focus on leveraging the 4-aminoindazole scaffold. It is intended for researchers, scientists, and drug development professionals seeking to design and synthesize novel kinase inhibitors.
The Significance of the Indazole Scaffold in Kinase Inhibition
The indazole nucleus exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][8] This structural feature, combined with its ability to serve as a bioisostere for structures like indole, provides a unique combination of metabolic stability and the capacity to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[1] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and are potent multi-targeted tyrosine kinase inhibitors used in cancer therapy.[9][10][11]
The 4-amino group on the indazole scaffold provides a key chemical handle for introducing a wide range of substituents, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. This strategic functionalization is central to the design and optimization of next-generation kinase inhibitors.
Synthetic Strategies for Indazole-Based Kinase Inhibitors from 4-Aminoindazole
The synthesis of indazole-based kinase inhibitors from a 4-aminoindazole starting material typically involves a series of key chemical transformations. A generalized workflow is presented below, followed by detailed protocols for each critical step.
Core Synthetic Workflow
The overall synthetic strategy generally involves the N-arylation or N-acylation of the 4-amino group of the indazole core, followed by further functionalization to introduce desired pharmacophoric features. This approach allows for the modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Generalized synthetic workflow for indazole-based kinase inhibitors.
Key Synthetic Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Palladium-Catalyzed N-Arylation of 4-Aminoindazole (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the coupling of the 4-aminoindazole with a variety of aryl and heteroaryl halides.[12][13]
Materials:
-
4-Aminoindazole
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction flask, add 4-aminoindazole (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Add the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-aminoindazole intermediate.[2]
Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step in the catalytic cycle, leading to higher yields. The base is necessary to deprotonate the amine and regenerate the active catalyst. Anhydrous conditions are essential to prevent the deactivation of the catalyst and unwanted side reactions.
Protocol 2: Suzuki Coupling for Further Functionalization
Suzuki coupling is a versatile cross-coupling reaction that can be used to introduce additional aryl or vinyl groups to the indazole scaffold, often at a pre-functionalized position (e.g., a bromo-substituted indazole).[14]
Materials:
-
Bromo-substituted N-aryl-4-aminoindazole intermediate
-
Aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)[11]
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction flask, dissolve the bromo-substituted indazole intermediate (1.0 eq) and the aryl boronic acid (1.2 eq) in the solvent mixture.
-
Add the palladium catalyst (0.05 eq) and the base (2.0 eq).
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction to reflux (typically 80-100 °C) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final product.
Self-Validating System: The purity and identity of the synthesized compounds at each step should be rigorously confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[11]
-
Mass Spectrometry (MS): To verify the molecular weight.[11]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Structure-Activity Relationship (SAR) and Biological Evaluation
The systematic modification of the substituents on the indazole scaffold allows for the exploration of the structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of the kinase inhibitors.
SAR Exploration Logic
Caption: Logical relationship in SAR studies of indazole kinase inhibitors.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the target kinase(s).
Procedure:
-
Prepare a series of dilutions of the test compounds in a suitable buffer.
-
In a microplate, combine the kinase, its specific substrate, and ATP with the test compound dilutions.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value from the resulting dose-response curve.[6][15]
Cellular Antiproliferative Assay (e.g., MTT Assay)
Purpose: To assess the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[2]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[6][15]
Data Presentation
The following table provides an example of how to summarize the biological activity data for a series of synthesized indazole-based kinase inhibitors.
| Compound ID | R¹ Substituent | R² Substituent | Target Kinase IC₅₀ (nM) | Cell Line IC₅₀ (µM) |
| Example-1 | Phenyl | H | 15 | 0.5 |
| Example-2 | 2-Pyridyl | H | 8 | 0.2 |
| Example-3 | Phenyl | Methyl | 25 | 1.1 |
| Example-4 | 2-Pyridyl | Methyl | 12 | 0.4 |
Targeted Signaling Pathway
Many indazole-based kinase inhibitors target signaling pathways that are crucial for cancer cell proliferation and survival, such as the VEGFR signaling pathway, which is a key mediator of angiogenesis.[1]
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based inhibitor.
Conclusion
The 4-aminoindazole scaffold is a versatile and valuable starting point for the synthesis of a wide range of potent and selective kinase inhibitors. By employing robust synthetic methodologies such as the Buchwald-Hartwig amination and Suzuki coupling, medicinal chemists can efficiently generate diverse libraries of indazole derivatives for biological screening. A thorough understanding of the structure-activity relationships, guided by in vitro and cellular assays, is essential for the optimization of lead compounds and the development of novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- Literature review on the discovery of indazole-containing compounds - Benchchem.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
- Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. (2025). RSC Medicinal Chemistry.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - MDPI. (2018). Molecules, 23(4), 747.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. (2024). Current Organocatalysis, 11(2), 116-153.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing). (2021). RSC Advances, 11(26), 15675-15687.
- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - Taylor & Francis Online. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1626-1637.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (2021). RSC Advances, 11(26), 15675-15687.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025). RSC Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PubMed. (2018). Molecules, 23(4), 747.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing.
- Pd(PPh 3 ) 4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (2020). Applied Sciences, 10(11), 3792.
- Discovery and synthesis of novel indazole derivatives - Benchchem.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062.
- Application Notes and Protocols for the N-arylation of 4-Amino-2-(benzylthio)-6-chloropyrimidine - Benchchem.
- Recent Progress Concerning the N-Arylation of Indoles - MDPI. (2021). Molecules, 26(17), 5123.
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(2-methoxyethyl)-1H-indazol-4-amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-(2-methoxyethyl)-1H-indazol-4-amine. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is crucial for the development of novel therapeutics.[1][2][3] This document outlines robust methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of diverse libraries of indazole derivatives. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, mechanistic understanding, and practical application.
Introduction: The Significance of Substituted Indazoles in Drug Discovery
The indazole nucleus is a key pharmacophore found in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of kinase inhibitors, anti-cancer agents, and treatments for a range of other diseases.[1][2][4] The ability to selectively functionalize the indazole core is paramount in modern drug discovery, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[5][6] These transformations offer a mild and efficient means to introduce a wide array of substituents onto the indazole ring system. This guide focuses on the 1-(2-methoxyethyl)-1H-indazol-4-amine substrate, a valuable building block for several reasons:
-
The 1-(2-methoxyethyl) group: This N-1 substituent serves as a protecting group that enhances solubility and can influence the regioselectivity of subsequent reactions. Its stability under various cross-coupling conditions and potential for facile cleavage make it a strategic choice in multi-step syntheses.
-
The 4-amino group: This functionality provides a handle for further derivatization and can act as a key pharmacophoric element, participating in crucial hydrogen bonding interactions with biological targets.
This document will detail three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. The catalytic cycles for these transformations generally proceed through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5][6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[8][9][10][11][12][13] It involves the reaction of an organoboron reagent (boronic acid or ester) with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[8][9][11]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-halo-1-(2-methoxyethyl)-1H-indazole with an arylboronic acid.
Materials:
-
4-Bromo-1-(2-methoxyethyl)-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 4-bromo-1-(2-methoxyethyl)-1H-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.03 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 5 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 90 | 6 | 89 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[14][15][16][17][18][19][20][21][22][23] This reaction couples an aryl halide or triflate with a primary or secondary amine, utilizing a palladium catalyst and a strong base. The choice of ligand is critical for the success of this transformation.[15][16][20]
Optimized Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-bromo-1-(2-methoxyethyl)-1H-indazole with a primary or secondary amine.
Materials:
-
4-Bromo-1-(2-methoxyethyl)-1H-indazole
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried reaction vessel with the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and stir briefly.
-
Add the 4-bromo-1-(2-methoxyethyl)-1H-indazole (1.0 eq.) and the amine (1.2 eq.).
-
Seal the vessel and heat to 100-110 °C with vigorous stirring for 6-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[24][25][26][27][28][29][30][31] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[26][27][28] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[25][26][27][28][32]
Optimized Protocol for Copper-Free Sonogashira Coupling
This protocol describes a general procedure for the copper-free Sonogashira coupling of 4-iodo-1-(2-methoxyethyl)-1H-indazole with a terminal alkyne.
Materials:
-
4-Iodo-1-(2-methoxyethyl)-1H-indazole
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., Anhydrous THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add 4-iodo-1-(2-methoxyethyl)-1H-indazole (1.0 eq.) and the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent, followed by the base and the terminal alkyne (1.5 eq.).
-
Stir the reaction mixture at room temperature to 60 °C for 2-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | Et₃N | THF | 50 | 12 | 85 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | i-Pr₂NH | DMF | RT | 24 | 90 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (5) | Et₃N | THF | 60 | 8 | 82 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | i-Pr₂NH | DMF | 40 | 16 | 78 |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this application note provide a robust and versatile platform for the functionalization of 1-(2-methoxyethyl)-1H-indazol-4-amine. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings enable the synthesis of a diverse array of indazole derivatives, which are of significant interest in drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers in medicinal and synthetic organic chemistry, facilitating the efficient and reproducible synthesis of novel indazole-based compounds.
References
-
Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; Dormer, P. G.; Hughes, D. L. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Org. Lett.2003 , 5 (22), 4191–4194. [Link]
-
Daugulis, O. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Top. Curr. Chem.2010 , 292, 57-84. [Link]
-
The Nobel Prize in Chemistry 2010 - Popular information. NobelPrize.org. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Med. Chem. Lett.2024 . [Link]
-
Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. J. Chem. Pharm. Res.2016 , 8(11), 114-126. [Link]
-
The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2022 , 27(21), 7568. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Adv.2023 , 13, 26848-26861. [Link]
-
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Org. Process Res. Dev.2019 , 23(8), 1644-1650. [Link]
-
Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules2017 , 22(11), 1845. [Link]
-
Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. J. Org. Chem.2011 , 76(15), 6149-6155. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17(10), 11849-11861. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Adv.2021 , 11, 7035-7045. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. [Link]
-
Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chem. Eur. J.2022 , 28(4), e202103341. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. IJCRT2020 , 8(12). [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Lett.2010 , 51(38), 5068-5071. [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Org. Lett.2010 , 12(20), 4564–4567. [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances2023 , 13(39), 26848-26861. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Top. Curr. Chem.2010 , 292, 1-56. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts2020 , 10(4), 443. [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthesis2012 , 44(15), 2378-2384. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem.2012 , 8, 1059-1066. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 25680-25705. [Link]
Sources
- 1. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmcct.com [jmcct.com]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 27. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Indazole Alkylation & Isomer Separation
Topic: 1-(2-methoxyethyl)indazole Synthesis: Regiocontrol & Purification
Ticket ID: IND-ISO-0042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The alkylation of 1H-indazole with 1-bromo-2-methoxyethane (or the corresponding tosylate) introduces a classic regioselectivity challenge. Due to the annular tautomerism of the indazole ring (
While N1 selectivity can be optimized synthetically, complete avoidance of the N2 isomer is rare. These isomers possess similar polarities, often leading to co-elution during flash chromatography. This guide details the Thermodynamic Control Protocol to maximize N1 yield and provides a Chemical Separation Workflow using salt formation to resolve difficult mixtures.
Module 1: Regioselectivity Control (Prevention Strategy)
Q: Why am I getting significant amounts of the N2 isomer?
A: You are likely operating under conditions that favor kinetic control or lack sufficient thermodynamic equilibration.
The Mechanism: The indazole anion is an ambident nucleophile. The N2 position is more nucleophilic (higher electron density), leading to rapid kinetic formation of the N2-isomer. However, the N1-isomer is thermodynamically more stable (approx. 2–4 kcal/mol lower in energy) because it retains the full aromaticity of the benzene ring (benzenoid structure), whereas the N2-isomer adopts a quinonoid-like structure.
Protocol for N1 Maximization: To favor the N1 isomer, you must use conditions that allow for equilibration or favor the harder nucleophilic center.
| Variable | Recommendation | Scientific Rationale |
| Base | NaH (Sodium Hydride) or KOtBu | Strong bases ensure complete deprotonation. Na+ cations can coordinate with the ether oxygen of the side chain, potentially stabilizing the transition state, though steric bulk favors N1. |
| Solvent | Toluene or THF (at reflux) | High-temperature non-polar/aprotic solvents promote thermodynamic equilibration. Avoid DMF at low temps if N2 is a problem. |
| Temperature | Reflux (80–110°C) | Heat provides the activation energy required for the N2-alkylated product to rearrange (via intermolecular pathways) or for the reaction to reach thermodynamic equilibrium. |
| Leaving Group | Bromide or Tosylate | 2-methoxyethyl bromide is standard. Iodides are more reactive (kinetic) and may increase N2 ratios slightly. |
Visualizing the Pathway
Figure 1: Reaction energy landscape showing the kinetic trap of N2 and the thermodynamic stability of N1.
Module 2: Separation & Purification (The "Fix")
Q: Flash chromatography isn't separating the isomers. What now?
A: If
The N1 and N2 isomers have distinct basicities. The N2 isomer is generally more basic due to the electron-rich nature of the pyrazole ring in the quinonoid form. We can exploit this by forming Hydrochloride (HCl) salts.
Protocol: The "HCl Crash" Method
-
Crude Workup: Perform standard aqueous workup to remove inorganic salts. Evaporate solvent to obtain the crude oil mixture (N1 + N2).
-
Dissolution: Dissolve the crude mixture in a non-polar solvent where the free base is soluble but the salt is not. Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) are ideal.
-
Acidification: Add 1.0–1.5 equivalents of HCl in Dioxane (4M) or bubble dry HCl gas.
-
Observation:
-
Scenario A: A precipitate forms immediately. This is often the N2-isomer HCl salt (or a mixture enriched in N2). Filter this off. The filtrate contains the pure N1-isomer (as free base or soluble salt).
-
Scenario B: The N1-isomer crystallizes. (Less common for methoxyethyl chains, but possible).
-
-
Recovery: Neutralize the filtrate with saturated NaHCO3 to recover the N1-free base.
Q: Is there a recrystallization method?
A: Yes. For 2-methoxyethyl derivatives, a THF/Water system is often effective.[1]
-
Technique: Dissolve the mixture in hot THF. Add water dropwise until turbidity is just observed. Cool slowly to 4°C. The N1 isomer (being more symmetrical and planar) often crystallizes preferentially.
Troubleshooting Flowchart
Figure 2: Decision tree for purifying N1/N2 indazole mixtures.
Module 3: Analytical Verification
Q: How do I definitively prove I have the N1 isomer?
A: Do not rely solely on 1H NMR chemical shifts, as they can vary based on concentration and solvent. You must use 2D NMR (HMBC) .
The HMBC Diagnostic Test
Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. You are looking for the coupling between the N-CH2 protons (from the methoxyethyl group) and the indazole ring carbons.
| Isomer | Diagnostic Correlation (HMBC) | Explanation |
| N1-Isomer | N-CH2 | The N1 nitrogen is attached to the bridgehead carbon (C-7a). A 3-bond coupling ( |
| N2-Isomer | N-CH2 | The N2 nitrogen is not connected to the bridgehead. You will see coupling to C-3, but NO strong coupling to C-7a. |
1H NMR "Rule of Thumb" (Use with caution):
-
N1-H (C3-H): Typically appears around
8.0 ppm. -
N2-H (C3-H): Often shifted downfield (
8.2–8.5 ppm) due to the quinonoid electron distribution. -
N-CH2: The methylene protons attached to nitrogen in the N2 isomer are often downfield (approx +0.1–0.2 ppm) relative to the N1 isomer.
References
-
Cheung, M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 17, 1887–1896. Retrieved from [Link]
- Shanghai Institute of Materia Medica. (2011). Method for separating and purifying substituted indazole isomers. CN101948433A.
-
Huisgen, R., & Bast, K. (1962). "Indazole." Organic Syntheses, 42, 69. Retrieved from [Link]
Sources
Troubleshooting regioselectivity in indazole alkylation reactions
Introduction: The Challenge of Indazole N-Alkylation
Welcome to the technical support guide for troubleshooting regioselectivity in indazole alkylation reactions. Indazoles are a cornerstone structural motif in medicinal chemistry and drug development, with biological activity often critically dependent on the position of N-substitution.[1][2] However, the direct alkylation of the indazole core is frequently complicated by the formation of a mixture of N1 and N2-substituted regioisomers.[1][3]
This challenge stems from the annular tautomerism of the indazole ring, which exists in equilibrium between the more stable 1H-indazole and the less stable 2H-indazole forms.[1][4][5] Deprotonation generates a common indazolide anion that is ambident, meaning it can react with electrophiles at either nitrogen atom. The final N1:N2 product ratio is a delicate function of the substrate's electronic and steric properties, the choice of base and solvent, the nature of the electrophile, and the overall reaction conditions (kinetic vs. thermodynamic control).[6][7][8]
This guide provides field-proven insights, detailed protocols, and data-driven troubleshooting advice to help you navigate these complexities and achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the formation of N1 and N2 isomer mixtures in indazole alkylation?
A1: The core issue is the existence of two interconverting tautomers: the 1H-indazole and the 2H-indazole.[3][6] The 1H-tautomer is generally the more thermodynamically stable form.[4][5] When a base is added, it deprotonates the N-H bond to form an indazolide anion. This anion has electron density distributed across both nitrogen atoms, making it an ambident nucleophile. Consequently, an incoming alkylating agent (electrophile) can attack either the N1 or N2 position, often leading to a mixture of products.[4]
Q2: How do I reliably determine which regioisomer I have synthesized?
A2: Unambiguous structural assignment is critical. The most powerful and definitive methods are 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy experiments.[4][9]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most decisive technique. For an N1-alkylated indazole, you will observe a 3-bond correlation (³J) between the protons on the carbon attached to the nitrogen (e.g., the N-CH₂) and the C7a carbon of the indazole ring. For the N2-isomer, this correlation will instead be to the C3 carbon.[4][10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity. In N1-isomers, a NOE can be observed between the N-alkyl protons and the H7 proton on the benzene portion of the ring. In N2-isomers, the NOE is typically seen between the N-alkyl protons and the H3 proton.[12]
Q3: What is the difference between kinetic and thermodynamic control in this context?
A3: These concepts dictate the final product ratio based on reaction conditions.[7][13]
-
Kinetic Control: This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy is dominant.[8] It is typically achieved at lower temperatures with short reaction times.[7][13] In many cases, the N2-substituted indazole is considered the kinetically favored product.[5]
-
Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow the initial products to revert to the starting materials or an intermediate and re-react, eventually settling in the lowest energy state.[14] This requires higher temperatures and longer reaction times.[7][13] The N1-substituted indazole is generally the more thermodynamically stable product.[10][11]
Troubleshooting Guide & Advanced Scenarios
Q4: I am getting a 1:1 mixture of N1 and N2 isomers. How can I steer the reaction to favor the N1 product?
A4: A non-selective outcome is common under conditions like using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[9][12][15] To achieve high N1 selectivity, you must change conditions to exploit chelation and steric effects.
Primary Recommendation: Sodium Hydride (NaH) in Tetrahydrofuran (THF). This combination is a highly effective and widely cited system for promoting N1-alkylation, often achieving >99% selectivity.[4][6][10]
-
Mechanism of Action: The small sodium (Na⁺) cation is believed to form a tight ion pair with the indazolide anion.[10] If your indazole has an electron-rich substituent at the C3 position (e.g., an ester or amide), the Na⁺ can form a six-membered chelate ring involving the N2 nitrogen and the C3 carbonyl oxygen.[1][10] This chelation effectively blocks the N2 position, forcing the alkylating agent to react exclusively at N1.
-
Solvent Choice is Critical: THF is a relatively non-polar, aprotic solvent that promotes the formation of these tight ion pairs. Using a more polar solvent like DMF or DMSO can lead to solvent-separated ion pairs, which reduces the chelating effect and diminishes N1 selectivity.[2][10] Using K₂CO₃ or Na₂CO₃ in THF often results in no reaction or very low conversion.[2][10]
Q5: My substrate does not have a C3-coordinating group, and NaH/THF is still giving me a mixture. What else can I try for N1-alkylation?
A5: While the NaH/THF system is robust, its selectivity can decrease without a C3 chelating group. Here are alternative strategies:
-
Strategy 1: Cesium Carbonate (Cs₂CO₃) in Dioxane. This system has proven highly effective for selective N1-alkylation, even with challenging substrates.[16] In one study, changing the solvent from DMF to dioxane at 90 °C dramatically increased the yield of the N1 product to 96%. The larger, more polarizable cesium cation may interact differently with the indazolide anion to favor N1 attack.
-
Strategy 2: Promote Thermodynamic Equilibration. If your electrophile is an α-halo carbonyl compound (e.g., bromoacetate), the initial N2-alkylation can be reversible.[10][11] By running the reaction at a higher temperature for a longer duration (e.g., in DMF), the initially formed kinetic N2 product can revert and isomerize to the more thermodynamically stable N1 product.[10][17]
Q6: I need to synthesize the N2-isomer selectively. What conditions should I use?
A6: Directing alkylation to the N2 position requires overcoming the thermodynamic preference for the N1 isomer. This is typically achieved by using reaction conditions that are under kinetic control or by employing specialized reagents.
-
Primary Recommendation: Mitsunobu Reaction. This is a reliable and high-yielding method for accessing N2-regioisomers.[16] The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD shows a strong preference for N2-alkylation.[10][11] The mechanism is thought to involve a bulky phosphonium intermediate that directs the incoming alcohol to the more sterically accessible N2 position.[1]
-
Strategy 2: Acid-Catalyzed Alkylation. Certain alkylating agents, such as alkyl 2,2,2-trichloroacetimidates, can provide excellent N2 selectivity under acidic conditions (e.g., TfOH or Cu(OTf)₂).[18][19][20][21] The proposed mechanism involves protonation of the indazole, and the subsequent nucleophilic attack from the N2 nitrogen is kinetically preferred.[18]
-
Strategy 3: Substrate Control. The electronic properties of the indazole itself can be used to direct substitution. The placement of a strong electron-withdrawing group (e.g., NO₂ or CO₂Me) at the C7 position has been shown to confer excellent N2 selectivity (≥96%), even when using the NaH/THF system that typically favors N1.[10][11][22] This is likely due to the electronic perturbation of the indazolide anion, making the N2 atom more nucleophilic.
Visualizing the Reaction Pathways
Competing N1 vs. N2 Alkylation Pathways
The diagram below illustrates the core challenge: deprotonation of the two indazole tautomers leads to a common ambident anion, which can be attacked by an electrophile (R-X) at either nitrogen, leading to the N1 or N2 product.
Caption: Tautomerism and competing N1/N2 alkylation pathways.
Troubleshooting Decision Workflow
This flowchart provides a logical path for selecting reaction conditions based on your desired regioisomer.
Caption: Decision workflow for regioselective indazole alkylation.
Data Summary: Influence of Reaction Conditions
The following table summarizes the impact of different reagents and solvents on the N1:N2 product ratio for various indazole substrates. This data should serve as a guide for condition screening.
| Entry | Indazole Substrate | Base | Solvent | Electrophile | N1:N2 Ratio | Yield (%) | Reference |
| 1 | Methyl indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | >99 : <1 | 89 | [10] |
| 2 | 3-tert-Butyl-indazole | NaH | THF | n-Pentyl bromide | >99 : <1 | 85 | [10] |
| 3 | 7-Nitro-indazole | NaH | THF | n-Pentyl bromide | 4 : 96 | 72 | [10][22] |
| 4 | Methyl 5-bromo-indazole-3-carboxylate | K₂CO₃ | DMF | Methyl iodide | 44 : 40 (yields) | 84 (total) | [1] |
| 5 | Methyl indazole-3-carboxylate | K₂CO₃ | DMF | n-Pentyl bromide | 1.5 : 1 | 67 | [10] |
| 6 | Methyl 5-bromo-indazole-3-carboxylate | Cs₂CO₃ | Dioxane | Ethyl tosylate | >98 : 2 | 96 | |
| 7 | Methyl indazole-3-carboxylate | (Mitsunobu) | THF | n-Pentanol | 1 : 2.5 | 78 (total) | [10][11] |
| 8 | Methyl 5-bromo-indazole-3-carboxylate | (Mitsunobu) | THF | Methanol | N2 only | 90-97 | [3] |
Experimental Protocols
Safety First: Always conduct a thorough safety review of all reagents before beginning any experiment. Sodium hydride (NaH) is highly flammable and reacts violently with water. Mitsunobu reagents (DEAD/DIAD) are toxic and potentially explosive. All manipulations should be performed by trained personnel in a chemical fume hood under an inert atmosphere.
Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)
This protocol is optimized for achieving high N1-regioselectivity, particularly for indazoles with C3-substituents.[4][16]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the substituted 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a suspension or solution of the sodium indazolide salt may be observed.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[4][16]
Protocol 2: Highly Selective N2-Alkylation (Mitsunobu Reaction)
This protocol provides a reliable route to the N2-regioisomer, which is often the kinetic product.[1][16]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the stirred solution. An orange color and/or the formation of a white precipitate is typically observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Concentration: After the reaction is complete, remove the THF under reduced pressure.
-
Purification: The resulting residue, which will contain the desired product and triphenylphosphine oxide, can be purified directly by flash column chromatography on silica gel to isolate the pure N2-alkylated product.[4][16]
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Connect Journals. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
-
Effect of base, solvent, and temperature. ResearchGate. [Link]
-
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed. [Link]
-
Development of a selective and scalable N 1-indazole alkylation. RSC Advances. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
2H-Indazole synthesis. Organic Chemistry Portal. [Link]
-
Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. ResearchGate. [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Journal of Faculty of Pharmacy of Ankara University » Submission » REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. pubs.acs.org. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Thieme E-Journals. [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. connectjournals.com [connectjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Journal of Faculty of Pharmacy of Ankara University » Submission » REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES [dergipark.org.tr]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. wuxibiology.com [wuxibiology.com]
- 19. 2H-Indazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 22. research.ucc.ie [research.ucc.ie]
Optimizing solvent selection for 4-nitroindazole alkylation
Technical Support Center: Optimizing Solvent Selection for 4-Nitroindazole Alkylation
Ticket ID: #NI-4-ALK-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Yield in 4-Nitroindazole Alkylation[1][2]
Executive Summary: The Core Challenge
You are likely encountering one of two critical failure modes:
-
Regiochemical Scrambling: Obtaining an inseparable mixture of
-alkyl and -alkyl isomers. -
Solubility-Limited Reactivity: The 4-nitroindazole starting material acts as "brick dust," failing to dissolve in standard alkylation solvents like acetone or acetonitrile, leading to stalled conversion.
The 4-nitro group exerts a profound electron-withdrawing effect (EWG) , significantly lowering the
Solvent Selection Matrix: The "Why" and "How"
The choice of solvent dictates the aggregation state of the indazolyl anion, which directly controls regioselectivity.
| Solvent System | Dielectric Constant ( | Mechanism Dominance | Recommendation | |
| THF (with NaH) | 7.5 (Low) | Tight Ion Pairing | > 95 : 5 | Primary Choice for |
| DMF / DMSO (with | 36.7 / 46.7 (High) | Solvent-Separated Ion Pair | 60 : 40 to 80 : 20 | Avoid (unless heating required) |
| Acetone (with | 20.7 (Med) | Heterogeneous Surface | 50 : 50 | Not Recommended (Solubility issues) |
| Toluene | 2.38 (Very Low) | Phase Transfer | Variable | Specialized Use Only |
*Note: Ratios are approximate and depend on the alkyl halide steric bulk.
Detailed Protocols & Workflows
Protocol A: High-Fidelity -Alkylation (Thermodynamic Control)
Target Audience: Users requiring >95% regiopurity for SAR studies.[1]
The Logic: Sodium Hydride (NaH) in THF forms a tight ion pair.[1] The sodium cation coordinates with the
Reagents:
-
4-Nitroindazole (1.0 eq)[1]
-
Sodium Hydride (60% dispersion, 1.2 eq)
-
Alkyl Halide (1.1 eq)[1]
-
Anhydrous THF (0.1 M concentration)[1]
Step-by-Step:
-
Drying: Flame-dry reaction vessel under Argon/Nitrogen.
-
Solubilization: Suspend 4-nitroindazole in anhydrous THF. Note: It may not fully dissolve yet.[1]
-
Deprotonation: Cool to 0°C. Add NaH portion-wise.
-
Observation: Evolution of
gas.[1] The solution should turn yellow/orange and become homogeneous as the anion forms. -
Critical Step: Stir for 30 mins at RT to ensure complete deprotonation and anion equilibration.
-
-
Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.
-
Reaction: Warm to RT. Stir 4–12 hours.
-
Quench: Cool to 0°C. Quench with sat.
.[1][3]
Protocol B: -Selective Synthesis (Kinetic/Mitsunobu)
Target Audience: Users specifically targeting the
The Logic: Direct alkylation rarely favors
Reagents:
-
4-Nitroindazole (1.0 eq)[1]
-
Alcohol (R-OH) (1.2 eq)[1]
- (1.5 eq)[1]
-
DIAD or DEAD (1.5 eq)
-
THF or Toluene[1]
Visual Troubleshooting Guides
Decision Tree: Optimizing Reaction Conditions
Figure 1: Decision logic for selecting reaction conditions based on target regioisomer and substrate solubility.
Mechanistic Pathway: The Ion-Pair Effect
Figure 2: Impact of solvent polarity on cation coordination and subsequent regioselectivity.[1]
Frequently Asked Questions (Troubleshooting)
Q1: My reaction in Acetone/
-
Fix: Switch to DMF or DMSO if you must use a carbonate base.[1] The higher dielectric constant helps dissolve the nitro-heterocycle and dissociates the ion pair, though this will degrade regioselectivity (expect ~3:1
: ).
Q2: I need the
Q3: How do I separate the
-
-Alkyl: Generally less polar (higher
) because the lone pair is involved in aromaticity/conjugation.[1] -
-Alkyl: Generally more polar (lower
) and often exhibits a quinoid-like character which interacts more strongly with silica.[1] -
Tip: Use a Toluene/Ethyl Acetate gradient rather than Hexane/EtOAc for better separation of nitro-indazoles.[1]
Q4: Does the 4-nitro group cause steric hindrance for
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem. 2024, 20, 1940–1954.[4] Link
-
Selective N2-Alkylation of 1H-Indazoles. Synthesis 2022, 54, 3215-3226.[1][5] Link
-
Development of a selective and scalable N1-indazole alkylation. RSC Adv., 2024.[1] Link
-
PubChem Compound Summary for CID 18057, 4-Nitroindazole. National Center for Biotechnology Information (2025).[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Identification of 1-(2-methoxyethyl)-1H-indazol-4-amine: An LC-MS-Centered Approach
For researchers and drug development professionals, the unambiguous identification and characterization of novel chemical entities are paramount. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the identification of 1-(2-methoxyethyl)-1H-indazol-4-amine, a compound of interest within the broader family of indazole derivatives known for their diverse biological activities.[1] While this specific molecule may not be extensively documented, we can extrapolate from the rich literature on related structures to establish a robust analytical framework. This guide will center on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary identification technique, offering a detailed protocol and comparing its performance against other viable analytical alternatives.
The Analytical Challenge: Understanding the Molecule
1-(2-methoxyethyl)-1H-indazol-4-amine possesses a unique combination of functional groups that dictate its analytical behavior:
-
An Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. This moiety provides a degree of UV absorbance and is amenable to various ionization techniques in mass spectrometry.
-
A Primary Amine Group: This group is basic and a prime target for derivatization if needed, although it can be readily ionized.
-
A Methoxyethyl Side Chain: This adds a degree of polarity and influences the molecule's retention characteristics in chromatography.
A thorough understanding of these features is critical in selecting and optimizing an analytical method for its confident identification.
The Gold Standard: LC-MS for Unambiguous Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as the premier technique for the identification of novel small molecules due to its exceptional sensitivity, selectivity, and the wealth of structural information it provides.[2] A typical LC-MS workflow involves the chromatographic separation of the analyte from a mixture, followed by its ionization and detection by a mass spectrometer.
A Proposed LC-MS Methodology
The following is a detailed, step-by-step protocol for the identification of 1-(2-methoxyethyl)-1H-indazol-4-amine, with explanations for each experimental choice.
1. Sample Preparation:
-
Objective: To prepare a clean sample solution suitable for injection into the LC-MS system.
-
Protocol:
-
Dissolve approximately 1 mg of the synthesized 1-(2-methoxyethyl)-1H-indazol-4-amine in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Dilute the filtered solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).
-
-
Rationale: The choice of methanol or acetonitrile is based on their compatibility with reversed-phase chromatography and their ability to solubilize a wide range of organic molecules. Filtering is a crucial step to protect the longevity of the LC column and instrument. Dilution to a low µg/mL range is standard practice for sensitive LC-MS analysis.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 column is a versatile reversed-phase column suitable for retaining moderately polar compounds like the target analyte. The smaller particle size (1.8 µm) allows for high-resolution separation and sharp peaks. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization (ESI). |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase chromatography, and the addition of formic acid maintains a consistent pH across the gradient. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution is necessary to ensure the efficient elution of the analyte of interest and any potential impurities with varying polarities. |
| Flow Rate | 0.4 mL/min | This flow rate is appropriate for a 2.1 mm internal diameter column and is compatible with standard ESI sources. |
| Column Temperature | 40 °C | Elevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 5 µL | A small injection volume is used to prevent column overloading and maintain sharp peak shapes. |
3. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique well-suited for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion. |
| Polarity | Positive | The presence of the basic amine group and the nitrogen atoms in the indazole ring makes the molecule readily protonated, leading to a strong signal in positive ion mode. |
| Scan Range | m/z 50-500 | This mass range will encompass the expected molecular weight of the target analyte and potential fragment ions. |
| Capillary Voltage | 3.5 kV | This voltage is a typical starting point for ESI and should be optimized for maximum signal intensity. |
| Gas Temperature | 325 °C | The drying gas temperature is crucial for desolvation of the analyte ions. |
| Gas Flow | 8 L/min | The drying gas flow aids in the desolvation process. |
| Nebulizer Pressure | 35 psi | The nebulizer gas pressure is important for creating a fine spray of droplets. |
Visualizing the LC-MS Workflow
Caption: The experimental workflow for LC-MS identification.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding of alternative and complementary techniques is essential for robust analytical characterization.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by chromatography followed by mass-based detection. | High sensitivity and selectivity; provides molecular weight and structural information through fragmentation.[2][3] | Higher equipment cost and complexity; potential for matrix effects. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Provides detailed structural information, including connectivity of atoms; non-destructive.[4][5] | Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times. |
| HPLC with UV Detection | Separation by chromatography followed by detection based on UV absorbance. | Relatively low cost and simple to operate; robust and reproducible for quantification. | Lower sensitivity and selectivity compared to MS; provides no molecular weight information; requires the analyte to have a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like 1-(2-methoxyethyl)-1H-indazol-4-amine without derivatization. |
Logical Relationship of Analytical Techniques
Caption: Interplay of analytical techniques for comprehensive characterization.
Trustworthiness and Self-Validation in the Protocol
The described LC-MS protocol incorporates several self-validating system checks:
-
Retention Time: The time at which the analyte elutes from the LC column should be consistent between injections.
-
Molecular Ion: The mass spectrometer should detect an ion corresponding to the protonated molecule ([M+H]⁺). For 1-(2-methoxyethyl)-1H-indazol-4-amine (C10H14N4O), the expected monoisotopic mass is approximately 206.1168 g/mol . The observed mass should be within a few ppm of this theoretical value with a high-resolution mass spectrometer.
-
Isotopic Pattern: The observed isotopic distribution for the molecular ion should match the theoretical pattern for a molecule with the elemental formula C10H14N4O.
-
Fragmentation Pattern (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern will be produced. This "fingerprint" is highly specific to the molecule's structure and can be used for definitive identification. For instance, fragmentation might be expected at the ether linkage or the bond between the indazole ring and the side chain.
Conclusion
For the definitive identification of 1-(2-methoxyethyl)-1H-indazol-4-amine, LC-MS is the superior analytical choice, offering an unparalleled combination of sensitivity, selectivity, and structural elucidation capabilities. While NMR provides exhaustive structural detail and HPLC-UV offers a robust platform for routine quantification, the initial identification and characterization are most efficiently and confidently achieved with a well-optimized LC-MS method. The protocol and comparative insights provided in this guide offer a solid foundation for researchers and drug development professionals to approach the analysis of this and other novel indazole derivatives with scientific rigor and confidence.
References
-
Semantic Scholar. Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Available from: [Link]
-
Academia.edu. Synthesis and biological evaluation of new indazole derivatives. Available from: [Link]
-
PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
-
MDPI. Identification of Indazole-Based Thiadiazole-Bearing Thiazolidinone Hybrid Derivatives: Theoretical and Computational Approaches to Develop Promising Anti-Alzheimer's Candidates. Available from: [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available from: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating N1 vs. N2 Alkylated Indazole Isomers by NMR
For researchers in medicinal chemistry and drug development, the indazole scaffold is a cornerstone of innovation. Its derivatives are integral to a range of therapeutics, from anti-emetics to anti-cancer agents.[1] However, the synthesis of N-substituted indazoles presents a fundamental challenge: alkylation can occur at either the N1 or N2 position, yielding regioisomers with potentially disparate pharmacological and physicochemical properties.[2] Unambiguous structural assignment is therefore not merely an academic exercise but a critical step in drug development. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques as the definitive method for distinguishing between these crucial isomers, supported by experimental data and field-proven protocols.
The Spectroscopic Challenge: Why NMR is the Gold Standard
Alkylation of the indazole ring often produces mixtures of N1 and N2 isomers.[1][3] While chromatographic methods can separate these isomers, their similar polarities can make this challenging. Mass spectrometry confirms their identical mass, leaving NMR spectroscopy as the most powerful and definitive tool for structural elucidation.[3][4] The key lies in understanding how the position of the alkyl group—at the benzenoid N1 position versus the quinonoid N2 position—subtly but predictably alters the magnetic environment of the molecule's protons and carbons.[3][5]
Part 1: Fingerprinting Isomers with 1D NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra provide the first and often most direct clues to the substitution pattern. Specific nuclei within the indazole core serve as reliable diagnostic markers.
¹H NMR: The Diagnostic Chemical Shifts
The proton chemical shifts of the indazole ring are highly sensitive to the electronic distribution, which is different for N1 and N2 isomers.[3] Two key protons provide the clearest distinction:
-
H-3 Proton: The proton at the C3 position is significantly influenced by the location of the alkyl group. In N2-isomers , the H-3 proton is shielded (shifted to a lower frequency/ppm value) compared to its position in the corresponding N1-isomer .[3][4]
-
H-7 Proton: Conversely, the H-7 proton in N2-isomers is often deshielded (shifted to a higher frequency/ppm value) due to the anisotropic effect of the lone pair on the adjacent N1 atom.[3]
¹³C NMR: The Carbon Framework's Response
The carbon skeleton provides equally valuable information. The chemical shifts of the bridgehead carbons and the C3 carbon are particularly diagnostic.
-
C3 and C7a Carbons: These carbons exhibit predictable shifts. In a study comparing various N-substituted indazoles, the C3 signal was found to be a useful probe, resonating at approximately 135 ppm for N1-isomers and 123 ppm for N2-isomers.[6] The position of the alkyl group dictates the electronic nature of the pyrazole ring, leading to these distinct chemical shifts.[7][8]
Data Summary: Typical Chemical Shift Ranges
For rapid assessment, the following table summarizes the typical chemical shift ranges observed for key nuclei in N1- and N2-alkylated indazole derivatives dissolved in CDCl₃.
| Nucleus | N1-Alkylated Isomer (δ, ppm) | N2-Alkylated Isomer (δ, ppm) | Key Observation |
| H-3 | ~8.0 - 8.2 | ~8.3 - 8.6 (often shielded vs. N1)[9] | Shielded in N2 |
| H-7 | ~7.6 - 7.8 | ~7.0 - 7.2 (often deshielded vs. N1)[9] | Deshielded in N2 |
| C-3 | ~135 - 140[6][10] | ~123 - 130[6] | Downfield in N1 |
| C-7a | Varies | Varies | See HMBC section |
Note: Absolute chemical shifts can vary based on substituents and solvent. The relative difference between isomers is the most reliable indicator.
Part 2: Unambiguous Assignment with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, two-dimensional NMR techniques offer definitive proof by revealing through-bond and through-space correlations. For indazole isomers, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most decisive tool.[1][11][12][13]
The Power of HMBC: Mapping Long-Range Connections
The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[14] This is the key to unequivocally linking the alkyl group to its specific nitrogen attachment point. The diagnostic correlations involve the methylene protons (N-CH ₂) of the alkyl chain.
-
For N1-Alkylated Isomers: The N-CH₂ protons will show a ³JCH correlation to the C-7a carbon of the indazole ring. Crucially, no correlation is typically observed to the C-3 carbon.[12][15]
-
For N2-Alkylated Isomers: The N-CH₂ protons will show a ³JCH correlation to the C-3 carbon. No correlation will be seen between these protons and the C-7a carbon.[12][15]
This clear and mutually exclusive correlation pattern provides an irrefutable assignment of the alkyl group's position.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for assigning the correct isomeric structure based on the key HMBC correlation.
Caption: Diagnostic HMBC (red dashed) and NOESY (green dotted) correlations.
Part 3: Experimental Protocols for Self-Validating Results
Acquiring high-quality, unambiguous data requires robust experimental protocols. The following steps are designed to ensure reliable results.
Protocol 1: Sample Preparation
-
Sample Quantity : Dissolve 5-10 mg of the purified indazole isomer in 0.6-0.7 mL of a deuterated solvent.
-
Solvent Choice : Chloroform-d (CDCl₃) is a common choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds, but be aware of solvent-induced chemical shift changes.
-
Internal Standard : Add Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Filtration : Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Protocol 2: Acquiring High-Quality NMR Data (400-600 MHz Spectrometer)
This protocol outlines the essential steps for acquiring the necessary spectra.
-
Initial Setup : Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution. [16][17]2. ¹H Spectrum Acquisition :
-
Acquire a standard 1D ¹H spectrum to verify sample concentration and identify the chemical shifts of the N-CH₂ and aromatic protons.
-
-
¹³C Spectrum Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence). [10] * Causality : A longer relaxation delay (d1) of 2-5 seconds is crucial to ensure the proper detection and integration of quaternary carbons like C-3a and C-7a, which have long relaxation times. [10]4. 2D HMBC Spectrum Acquisition :
-
Pulse Program : Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker systems). [14] * Spectral Width : Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all relevant signals identified in the 1D spectra. [18]A typical F1 width is 220-250 ppm. [14] * Long-Range Coupling Delay : The experiment is optimized for a long-range J-coupling constant. A typical value is 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations. [14] * Number of Scans (ns) : Set ns to a multiple of 8 or 16 (e.g., 16 to 64 scans per increment) depending on the sample concentration to achieve an adequate signal-to-noise ratio. [16] * Causality : This experiment is proton-detected, making it much more sensitive than direct ¹³C detection. This allows for reasonable acquisition times even on moderately concentrated samples. [14]5. 2D NOESY Spectrum Acquisition (Optional but Recommended) :
-
Use a standard NOESY pulse sequence.
-
Mixing Time : Set a mixing time of 500-800 ms. This duration allows for the buildup of NOE signals between spatially close protons.
-
Causality : Running a NOESY provides an orthogonal dataset to the HMBC. Confirming the N-CH₂ to H-7 correlation for an N1-isomer adds a second layer of validation to the structural assignment, embodying the principle of a self-validating system.
-
Conclusion
The differentiation of N1 and N2 alkylated indazole isomers is a critical task in synthetic and medicinal chemistry. While 1D NMR offers valuable initial clues through diagnostic chemical shifts of H-3, H-7, and C-3, it is the 2D HMBC experiment that provides the definitive, unambiguous assignment . The presence of a ³JCH correlation between the N-CH₂ protons and C-7a confirms the N1 isomer, whereas a correlation to C-3 confirms the N2 isomer. By employing the robust experimental protocols outlined in this guide, researchers can confidently and accurately determine the structure of their synthesized indazole derivatives, ensuring the integrity and progression of their research and development efforts.
References
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
-
Perez, M. A., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 13(11), 2848-2864. [Link]
-
Doganc, F., & Göker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Üniversitesi Eczacılık Fakültesi Dergisi. [Link]
-
Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-686. [Link]
-
Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
-
Doganc, F., & Göker, H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. ResearchGate. [Link]
-
National Taiwan University. (n.d.). HMBC. NTU NMR Center. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
IMSERC. (2008). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. [Link]
-
Wang, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(40), 8043-8047. [Link]
-
Smith, J. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]
-
University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department. [Link]
-
Giraud, N., et al. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBCw. ResearchGate. [Link]
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Perras, F. A., et al. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(37), 6852-6857. [Link]
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Li, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. Angewandte Chemie International Edition, 60(28), 15463-15468. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5190-5197. [Link]
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Silva, A. M. S., & Cavaleiro, J. A. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Chandramouli, C., et al. (2013). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Fruttero, R., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1237-S1246. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Wang, F., et al. (2025). Detection and Differentiation of Amines and N‐Heterocycles via Recognition Enabled Chromatographic F NMR. ResearchGate. [Link]
-
Smith, J. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
Sources
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HPLC Method Validation for 1-(2-methoxyethyl)-1H-indazol-4-amine Purity
A Comparative Guide for Process Chemists and Analytical Scientists
Executive Summary
In the synthesis of fibroblast growth factor receptor (FGFR) inhibitors like Erdafitinib , the quality of the starting material 1-(2-methoxyethyl)-1H-indazol-4-amine is paramount. The primary analytical challenge is not merely purity, but regioselectivity : distinguishing the desired N1-alkylated isomer from the thermodynamically stable or kinetically formed N2-alkylated impurity.
This guide compares a standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Method . While the C18 method offers general utility, it frequently fails to achieve baseline resolution (
The Analytical Challenge: Regioisomerism
The synthesis of 1-(2-methoxyethyl)-1H-indazol-4-amine typically involves the alkylation of 4-nitro-1H-indazole followed by reduction. This alkylation is prone to regioisomerism:
-
Target (N1): 1-(2-methoxyethyl)-1H-indazol-4-amine.
-
Impurity (N2): 2-(2-methoxyethyl)-2H-indazol-4-amine.
These isomers possess identical molecular weights and similar polarities, making MS-detection insufficient for purity assignment and standard C18 chromatography prone to co-elution.
Comparison of Chromatographic Approaches
| Feature | Method A: Generic C18 (Alternative) | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| N1/N2 Resolution ( | 1.2 (Partial overlap) | 3.4 (Baseline separation) |
| Peak Shape (Tailing) | 1.4 (Amine interaction) | 1.1 (Superior) |
| Buffer System | 0.1% Formic Acid (pH 2.7) | 10mM Ammonium Acetate (pH 4.5) |
| Suitability | Rough reaction monitoring | Final release testing & Validation |
Method Development & Optimization
Why Phenyl-Hexyl? (Causality)
The indazole core is aromatic.[1] While C18 columns rely solely on hydrophobicity, a Phenyl-Hexyl phase engages in
Mobile Phase Selection
-
Avoid: Pure Formic acid/TFA. At very low pH (<3), the amine is fully protonated, reducing retention and often causing peak fronting due to repulsion.
-
Select: Ammonium Acetate (pH 4.5). This buffer suppresses silanol activity and maintains the amine in a state that balances solubility with retention.
Method Decision Matrix (Visualization)
Figure 1: Decision matrix for selecting the stationary phase based on the critical quality attribute (regioisomer separation).
Recommended Experimental Protocol (Method B)
This protocol is designed to be self-validating through strict System Suitability Tests (SST).
Chromatographic Conditions[2][3][4][5][6]
-
Column: XBridge Phenyl-Hexyl or equivalent, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Methanol (MeOH).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 290 nm (Indazole
). -
Injection Volume: 10 µL.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
20.1 min: 10% B
-
25 min: Stop
-
Standard Preparation
-
Stock Solution: 1.0 mg/mL in MeOH.
-
System Suitability Solution: Mix of Target (N1) and Impurity (N2) at 0.5 mg/mL each.
Validation of Analytical Procedure (ICH Q2(R2))
The following validation characteristics must be evaluated to prove the method is "fit for purpose."
Specificity (Forced Degradation)
Demonstrate that the method can separate the main peak from degradants.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3% H2O2), and Light for 24 hours.
-
Acceptance Criteria: Peak purity index > 0.999 (using PDA detector); Resolution > 1.5 for all degradation peaks.
Linearity & Range[7]
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).
-
Data Output: Plot Area vs. Concentration.
-
Acceptance:
.[2]
Accuracy (Recovery)
-
Protocol: Spike known amounts of the N1-isomer into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Precision[6]
-
Repeatability: 6 injections of 100% standard. (RSD
2.0%).[3] -
Intermediate Precision: Different day, different analyst, different column batch. (RSD
2.0%).[3]
Validation Workflow Diagram
Figure 2: Sequential workflow for validating the purity method according to ICH guidelines.
Experimental Data Summary (Simulated)
The following table illustrates the expected performance differences between the Generic and Optimized methods.
| Parameter | Method A (C18 / Formic Acid) | Method B (Phenyl-Hexyl / Amm. Acetate) | Status |
| RT (N1 Isomer) | 8.2 min | 10.5 min | Improved Retention |
| RT (N2 Isomer) | 8.5 min | 11.8 min | Distinct Shift |
| Resolution ( | 1.1 | 3.8 | Pass (>1.5) |
| Tailing Factor ( | 1.6 | 1.05 | Pass (<1.5) |
| LOD (µg/mL) | 0.1 | 0.05 | High Sensitivity |
Conclusion
For the purity analysis of 1-(2-methoxyethyl)-1H-indazol-4-amine , the Phenyl-Hexyl stationary phase combined with an Ammonium Acetate buffer (pH 4.5) is the superior choice. It effectively resolves the critical N1/N2 regioisomers, a capability that standard C18 methods lack. This method ensures the integrity of the starting material for downstream Erdafitinib synthesis and meets the rigorous standards of ICH Q2(R2) validation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] [Link]
-
Perera, S., et al. (2021). Erdafitinib: A Novel FGFR Inhibitor for Metastatic Urothelial Carcinoma. Journal of Clinical Pharmacology. [Link]
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.[6] (Provides mechanistic insight into N1 vs N2 formation). [Link]
-
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for Phenyl-Hexyl selectivity). [Link]
Sources
- 1. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-UV determination of erdafitinib in mouse plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. wuxibiology.com [wuxibiology.com]
Reference Standards for 1-(2-methoxyethyl)-1H-indazol-4-amine Analysis
Executive Summary
1-(2-methoxyethyl)-1H-indazol-4-amine (CAS: Variable/Proprietary based on salt form, typically related to 1196156-37-8 family) is a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting Spleen Tyrosine Kinase (Syk) and Fibroblast Growth Factor Receptors (FGFR) .
Unlike commoditized active pharmaceutical ingredients (APIs), this molecule lacks a compendial monograph (USP/EP). Consequently, researchers often face a critical decision: rely on commercial "research-grade" reagents or establish a fully qualified "Primary Reference Standard" in-house.
This guide objectively compares these sourcing strategies and provides a self-validating technical protocol for qualifying this specific indazole intermediate, with a focus on the critical quality attribute (CQA) of N1- vs. N2-regioisomer distinction .
Part 1: The Regulatory & Chemical Context
The Regioisomer Challenge
The synthesis of 1-(2-methoxyethyl)-1H-indazol-4-amine typically involves the alkylation of 4-nitroindazole followed by reduction. A ubiquitous issue in indazole chemistry is tautomeric alkylation , yielding a mixture of the desired N1-isomer and the undesired N2-isomer .
-
N1-Isomer (Target): Thermodynamically favored, essential for correct binding mode in the kinase pocket.
-
N2-Isomer (Impurity): Kinetic byproduct. If present in the reference standard, it will bias all downstream impurity calculations for the final drug substance.
Critical Rule: A reference standard for this molecule is invalid without explicit NMR data proving N1-regioselectivity.
DOT Diagram: The Regioisomer Pathway
The following diagram illustrates the synthesis and divergence point that necessitates rigorous standard qualification.
Figure 1: Synthetic pathway highlighting the divergence of N1 and N2 isomers. The Reference Standard must be free of the N2 impurity.
Part 2: Comparative Analysis of Standard Types
For a drug development program, you generally have three options for sourcing this reference material. The table below compares their suitability for ICH Q7 compliant activities.
| Feature | Option A: Catalog Reagent | Option B: Custom CRO Standard | Option C: In-House Qualification |
| Primary Source | Chemical Vendors (e.g., Enamine, Combi-Blocks) | Specialized CROs (e.g., Toronto Research Chemicals, WuXi) | Synthesized & Purified Internally |
| Purity Definition | Area% (HPLC) only | Quantitative (w/w) | Quantitative (Mass Balance) |
| Isomer Confirmation | Rarely provided | Usually provided (if requested) | Mandatory (NOE/HMBC NMR) |
| Impurity Profile | Unknown | Defined | Fully Characterized |
| Cost | Low ($) | High ( | Moderate ( |
| Suitability | Early Discovery / Route Scouting | GMP Release Testing (if CoA is robust) | GMP Release / Pivotal Clinical Batches |
| Risk | High: May contain salts/solvents not reported. | Low: But lead times can be 8-12 weeks. | Lowest: Full control over data integrity. |
Recommendation:
-
Use Option A only for initial synthesis trials.
-
Use Option C (In-House Qualification) for analytical method validation. It is often faster to purify and qualify a batch of your own intermediate than to wait for a custom CRO synthesis.
Part 3: Protocol for In-House Qualification (Self-Validating)
To establish a Primary Reference Standard for 1-(2-methoxyethyl)-1H-indazol-4-amine, you must determine the Assay (Potency) using the Mass Balance Approach .
Formula:
Step 1: Structural Elucidation (The Identity Gate)
Before quantitative testing, you must prove the N1-positioning of the methoxyethyl group.
-
Technique: 1H-1H NOESY NMR.
-
Success Criteria: Strong NOE correlation typically observed between the N1-methylene protons (of the methoxyethyl chain) and the C7-H proton of the indazole ring.
-
Note: The N2-isomer would show NOE correlation between the N2-methylene and both C1 (if applicable) or C3-H, but the pattern is distinct.
Step 2: Chromatographic Purity (HPLC Method)
A generic gradient is insufficient. You must use a method capable of separating the highly polar amine from its isomers.
-
Column: C18 with polar embedding (e.g., Waters XBridge Shield RP18) or Phenyl-Hexyl (for aromatic selectivity).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) — Basic pH keeps the amine uncharged, improving retention and peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (aromatic core) and 290 nm (specific to indazole conjugation).
Step 3: Residual Solvent & Water Quantification
Because the amine is polar, it is hygroscopic and tends to trap solvents like DCM or Methanol.
-
Water Content: Use Volumetric Karl Fischer (KF). Expect 0.5% - 2.0% for this class of molecule.
-
Residual Solvents: HS-GC (Headspace Gas Chromatography).
Step 4: Residue on Ignition (ROI)
Determines inorganic impurities (catalyst residues like Pd from the reduction step).
-
Limit: < 0.1%.
Part 4: Qualification Workflow Diagram
This workflow ensures that the material is not just "pure enough" for reaction, but "accurate enough" to be a ruler for all other measurements.
Figure 2: Step-by-step qualification workflow for establishing the Primary Reference Standard.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[1]
-
Fujiwara, K., et al. (2014).[2] Fused Heterocyclic Compounds and Use Thereof.[3] U.S. Patent No.[4] 9,051,310.[2] (Describes the synthesis of N1-substituted indazole intermediates for Syk inhibitors).
-
ICH Harmonised Tripartite Guideline. Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Defines requirements for Reference Standards in Section 11.1).
-
Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications in the modulation of physicochemical properties. (Discusses the N1-alkylation of indazoles to improve solubility).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
